molecular formula C9H17NO3S B3005427 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid CAS No. 906074-28-0

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid

Cat. No.: B3005427
CAS No.: 906074-28-0
M. Wt: 219.3
InChI Key: HLZOPAHDRXODGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is an organic compound characterized by its unique structure, which includes an aminomethyl group, two methyl groups, a cyclohexene ring, and a sulfonic acid group

Scientific Research Applications

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemical substances should always be done with appropriate personal protective equipment and adherence to safety guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the aminomethyl group and the sulfonic acid group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-3,4-dimethylcyclohexane-1-sulfonic acid: Lacks the double bond in the cyclohexene ring.

    6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is unique due to the presence of both the aminomethyl and sulfonic acid groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-6-3-8(5-10)9(4-7(6)2)14(11,12)13/h8-9H,3-5,10H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZOPAHDRXODGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)CN)S(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.